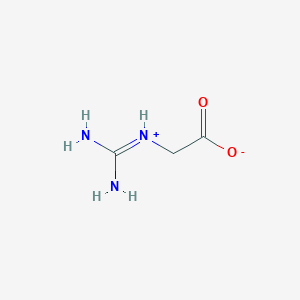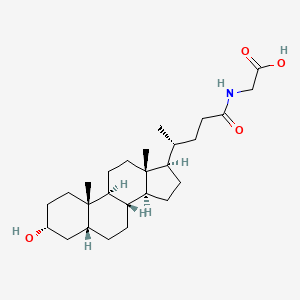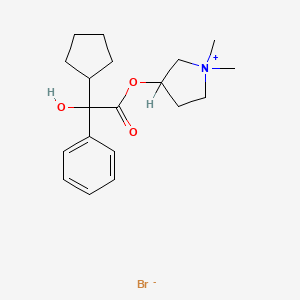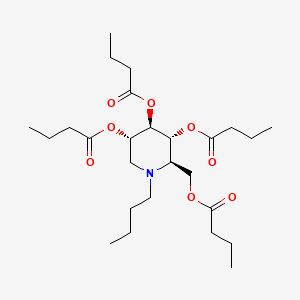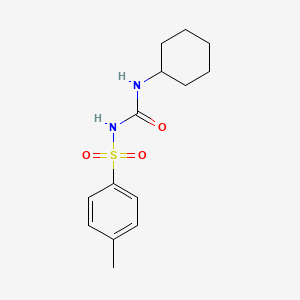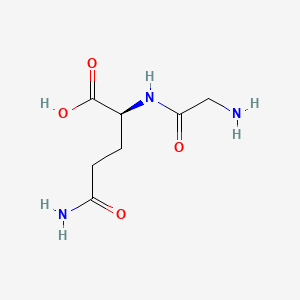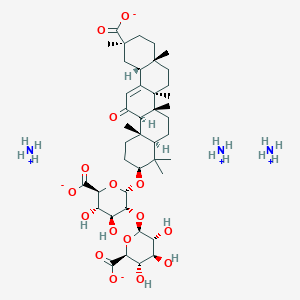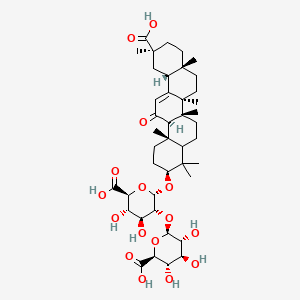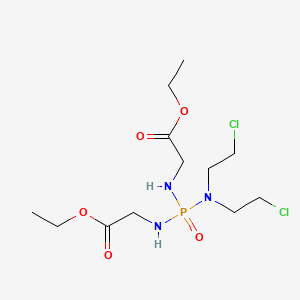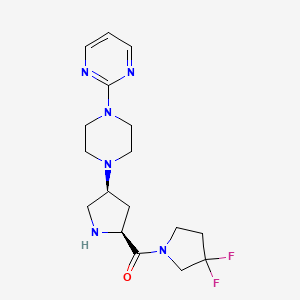
Gosogliptine
Vue d'ensemble
Description
Gosogliptin (INN; trade name Saterex) is a drug for the treatment of type II diabetes . It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins . It was discovered and developed through Phase 1 and Phase 2 by Pfizer .
Molecular Structure Analysis
The IUPAC name of Gosogliptin is (3,3-Difluoro-1-pyrrolidinyl){(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone . The molecular formula is C17H24F2N6O, and the molar mass is 366.417 g·mol−1 .Chemical Reactions Analysis
Gosogliptin has been found to show very potent activities against Monoglyceride Lipase (MGL) even at nanomolar concentrations . This suggests that Gosogliptin could be used as a promising lead for the future development of new dual DPP-IV/MGL inhibitors .Applications De Recherche Scientifique
Inhibition de la dipeptidyl peptidase-IV (DPP-IV)
La gosogliptine est un inhibiteur connu de la DPP-IV . Les inhibiteurs de la DPP-IV sont des traitements couramment utilisés pour les patients atteints de diabète de type 2 (DT2) . Ils fonctionnent en jouant un rôle modulateur clé dans le système incrétine .
Amélioration de la sensibilité à l'insuline
Plusieurs études ont montré que les inhibiteurs de la DPP-IV, comme la this compound, peuvent améliorer la sensibilité à l'insuline . Ceci est particulièrement important dans la prise en charge du DT2, où la résistance à l'insuline est un contributeur majeur à la maladie .
Suppression de la réponse inflammatoire
Les inhibiteurs de la DPP-IV, y compris la this compound, ont montré qu'ils supprimaient la réponse inflammatoire . Ceci pourrait être potentiellement bénéfique dans le traitement de diverses affections inflammatoires .
Inhibition de la monoacylglycérol lipase (MGL)
La this compound s'est avérée être un puissant inhibiteur de la MGL . La MGL est une enzyme importante qui joue un rôle crucial dans la lipolyse et la libération d'acides gras libres à partir des réserves de triacylglycérols . Des niveaux élevés d'acides gras libres circulants peuvent altérer la sensibilité à l'insuline et induire une inflammation .
Sécurité cardiovasculaire
Les inhibiteurs de la DPP-IV comme la this compound ont été jugés efficaces dans le traitement du DT2, et leur sécurité cardiovasculaire a été évaluée et confirmée . Ceci est important car le diabète est l'un des principaux facteurs de risque de maladie cardiovasculaire .
Inhibiteurs potentiels doubles DPP-IV/MGL
La this compound montre des activités très puissantes contre la MGL, même à des concentrations nanomolaires . Ceci suggère que la this compound pourrait être utilisée comme une piste prometteuse pour le développement futur de nouveaux inhibiteurs doubles DPP-IV/MGL . Ceux-ci pourraient être des traitements efficaces pour le diabète ainsi que pour diverses affections inflammatoires .
Mécanisme D'action
Target of Action
Gosogliptin primarily targets Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism by inactivating incretin hormones, which are responsible for increasing insulin synthesis and release .
Mode of Action
Gosogliptin, as a DPP-4 inhibitor, prevents the inactivation of incretin hormones by DPP-4 . This results in increased insulin levels, decreased glucagon levels, and consequently, a reduction in blood glucose levels . It’s also suggested that Gosogliptin may inhibit Monoglyceride Lipase (MGL) , an enzyme involved in lipolysis and the release of free fatty acids .
Biochemical Pathways
By inhibiting DPP-4, Gosogliptin prolongs the action of incretin hormones, enhancing the insulinotropic effect, which leads to improved control of blood glucose levels . The potential inhibition of MGL by Gosogliptin could lead to a decrease in free fatty acid levels, which may improve insulin sensitivity and suppress inflammation .
Pharmacokinetics
It’s known that the pharmacokinetics of gosogliptin have been studied in subjects with renal insufficiency .
Result of Action
The primary molecular effect of Gosogliptin is the inhibition of DPP-4, leading to increased levels of active incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, thereby lowering blood glucose levels . On a cellular level, Gosogliptin may also inhibit MGL, potentially reducing free fatty acid levels and suppressing inflammation .
Action Environment
The efficacy and stability of Gosogliptin can be influenced by various environmental factors such as the patient’s renal function
Safety and Hazards
Gosogliptin is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate measures such as rinsing skin with water, flushing eyes with water, and seeking medical attention are recommended . The safety and scientific validity of Gosogliptin have been studied in clinical trials .
Orientations Futures
Gosogliptin and saxagliptin show very potent activities against MGL even at nanomolar concentrations . This finding provides evidence for a new mechanism by which DPP-IV inhibitors improve insulin sensitivity and suppress inflammation response independent of incretin hormones pathway . Therefore, Gosogliptin could be used as a promising lead for the future development of new dual DPP-IV/MGL inhibitors as successful treatments of diabetes as well as various inflammatory conditions .
Propriétés
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEWGXUTRTXFRF-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007213 | |
| Record name | Gosogliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869490-23-3 | |
| Record name | Gosogliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869490-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gosogliptin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gosogliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08382 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gosogliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GOSOGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



